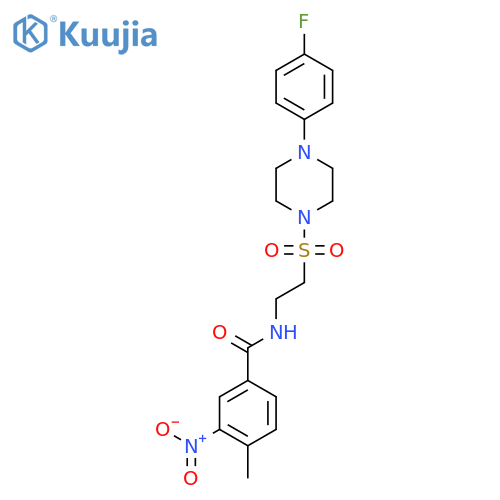Cas no 933212-66-9 (N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide)
N-(2-{4-(4-フルオロフェニル)ピペラジン-1-イルスルホニル}エチル)-4-メチル-3-ニトロベンズアミドは、高度に特異的な構造を持つ有機化合物です。この化合物は、4-フルオロフェニル基とピペラジン環を有するスルホンアミド骨格を特徴とし、さらにニトロ基とメチル基を有するベンズアミド部分が結合しています。そのユニークな構造により、医薬品中間体や生物学的活性化合物としての潜在的な応用が期待されます。特に、神経伝達物質受容体や酵素に対する選択的な相互作用が可能であり、薬理学的研究における有用性が注目されています。合成経路の最適化により、高い純度と収率での調製が可能です。

933212-66-9 structure
商品名:N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide
N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide
- F2068-0315
- 933212-66-9
- N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methyl-3-nitrobenzamide
- N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
- N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide
- AKOS002051797
-
- インチ: 1S/C20H23FN4O5S/c1-15-2-3-16(14-19(15)25(27)28)20(26)22-8-13-31(29,30)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h2-7,14H,8-13H2,1H3,(H,22,26)
- InChIKey: JRYREQDTXJQKGS-UHFFFAOYSA-N
- ほほえんだ: S(CCNC(C1C=CC(C)=C(C=1)[N+](=O)[O-])=O)(N1CCN(C2C=CC(=CC=2)F)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 450.13731918g/mol
- どういたいしつりょう: 450.13731918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 124Ų
N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2068-0315-2mg |
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide |
933212-66-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2068-0315-1mg |
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide |
933212-66-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2068-0315-2μmol |
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide |
933212-66-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
933212-66-9 (N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-4-methyl-3-nitrobenzamide) 関連製品
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
